Ro 31-8220 mesylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du Ro 31-8220 Mesylate implique la réaction de dérivés d'indole avec le maléimide. Le processus comprend généralement les étapes suivantes :

Formation de bisindolylmaléimide : Cela implique la réaction de dérivés d'indole avec le maléimide dans des conditions spécifiques pour former du bisindolylmaléimide.

Mésylation : Le bisindolylmaléimide est ensuite traité avec de l'acide méthanesulfonique pour former le sel de mésylate

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Ro 31-8220 Mesylate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Il peut être réduit à l'aide d'agents réducteurs appropriés.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau des cycles indoliques

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les conditions varient en fonction du substituant à introduire, mais impliquent généralement l'utilisation de catalyseurs et de solvants spécifiques

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du this compound, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles indoliques .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé comme outil pour étudier la protéine kinase C et d'autres kinases.

Biologie : Il est utilisé pour étudier les voies de signalisation cellulaire et leur régulation.

Médecine : Il a des applications thérapeutiques potentielles dans la recherche sur le cancer en raison de sa capacité à inhiber la protéine kinase C.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le this compound exerce ses effets en inhibant la protéine kinase C. Il se lie au site actif de l'enzyme, empêchant son activation et la phosphorylation subséquente des protéines cibles. Cette inhibition perturbe diverses voies de signalisation impliquées dans la croissance cellulaire, la différenciation et l'apoptose .

Applications De Recherche Scientifique

Protein Kinase Inhibition

Ro 31-8220 mesylate is primarily recognized for its ability to inhibit different isoforms of protein kinase C. The compound exhibits high potency against various kinases:

| Kinase | IC50 (nM) |

|---|---|

| PKCα | 5 |

| PKCβI | 24 |

| PKCβII | 14 |

| PKCγ | 27 |

| PKCε | 24 |

| MAPKAP-K1b | 3 |

| MSK1 | 8 |

| GSK3β | 15 |

| S6K1 | 38 |

These values indicate the concentration required to inhibit the activity of each kinase by 50%, demonstrating Ro 31-8220's effectiveness as a research tool in studying signaling pathways mediated by PKC and related kinases .

Immunosuppressive Properties

Research has shown that Ro 31-8220 possesses immunosuppressive properties, making it a candidate for enhancing graft survival in transplantation settings. A study demonstrated that Ro 31-8220 inhibited several key activation events in T cells, including:

- Mitogen-induced interleukin-2 production (IC50: 80 nM)

- IL-2-dependent T lymphoblast proliferation (IC50: 350 nM)

- IL-2 receptor alpha expression

The synergistic effects observed when combined with other immunosuppressive agents like cyclosporine suggest its potential as an adjunct therapy in clinical immunology .

Neurodegenerative Disease Research

Ro 31-8220 has been investigated for its effects on neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia. In a Drosophila model of frontotemporal dementia, the compound improved phenotypic outcomes and reduced tau phosphorylation, which is associated with neurotoxicity. It was found to reverse tau-induced memory impairment and improve motor functions in the model .

Cancer Research

The compound has also been explored for its role in cancer biology. Notably, Ro 31-8220 can reactivate mutant SMAD4-mediated transcriptional activity, restoring TGF-β-induced tumor suppression in cancer cells with SMAD4 mutations. This highlights its potential utility in targeted cancer therapies .

Cardiovascular Research

In animal models, particularly MLP−/− mice, Ro 31-8220 has been shown to significantly increase cardiac contractility at specific dosages (6 mg/kg/day). This suggests potential applications in cardiovascular research and therapy .

Case Studies and Research Findings

Numerous studies have utilized Ro 31-8220 to elucidate various biological mechanisms:

- Neuropharmacology : A study indicated that Ro 31-8220 mitigated tau-induced neurotoxicity, offering insights into therapeutic strategies for tauopathies .

- Immunology : Research demonstrated that Ro 31-8220 could effectively inhibit T cell activation pathways, providing a basis for its use in transplant immunology .

- Cancer Biology : The compound's ability to restore function in mutant SMAD4 highlights its relevance in cancer treatment strategies focusing on TGF-β signaling pathways .

Mécanisme D'action

Ro 31-8220 Mesylate exerts its effects by inhibiting protein kinase C. It binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Le Ro 31-8220 Mesylate est unique en raison de sa forte puissance et de sa sélectivité pour la protéine kinase C. Des composés similaires comprennent :

Bisindolylmaléimide I : Un autre inhibiteur puissant de la protéine kinase C.

Gö 6983 : Un inhibiteur sélectif des isoformes de la protéine kinase C.

Staurosporine : Un inhibiteur de kinase à large spectre ayant une activité contre la protéine kinase C

Le this compound se distingue par son profil d'inhibition spécifique et sa capacité à inhiber un large éventail de kinases, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

Ro 31-8220 mesylate, also known as Bisindolylmaleimide IX, is a potent and selective inhibitor of protein kinase C (PKC) and exhibits a broad spectrum of biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

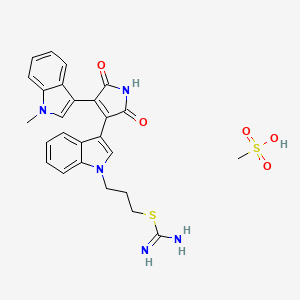

- Chemical Structure : this compound is characterized by the following chemical formula:

- Inhibition Profile : It selectively inhibits various PKC isoforms with IC50 values as follows:

Ro 31-8220 also inhibits other kinases, including MAPKAP-K1b, MSK1, GSK3β, and S6K1, with IC50 values ranging from 8 to 38 nM . Notably, it activates c-Jun N-terminal kinase (JNK) and glycogen synthase in rat adipocytes and L6 myotubes, while inhibiting extracellular signal-regulated kinases (ERK1/2) in a PKC-independent manner .

1. Cellular Proliferation and Differentiation

Ro 31-8220 has been shown to influence gene expression related to cellular proliferation:

- It inhibits the growth factor-stimulated expression of MKP-1 and c-Fos while stimulating c-Jun expression in a PKC-independent manner . This differential effect suggests that Ro 31-8220 may modulate cellular responses beyond mere PKC inhibition.

2. Immunological Effects

In peripheral blood mononuclear cells:

- Ro 31-8220 inhibited IL-2 production and IL-2-dependent T lymphoblast proliferation with IC50 values of approximately 80 nM and 350 nM, respectively. This indicates its potential role in modulating immune responses .

3. Neuroprotective Properties

Recent studies have highlighted the compound's neuroprotective effects:

- In models of frontotemporal dementia, Ro 31-8220 reduced phosphorylated tau species and improved cognitive function in Drosophila models, suggesting its potential as a therapeutic agent against tau-induced neurotoxicity .

Case Study: Cancer Research

A study demonstrated that Ro 31-8220 induces protein-protein interactions between mutant SMAD4 and SMAD3, reactivating dormant SMAD4-mediated transcriptional activity in cancer cells with SMAD4 mutations. This restoration of TGF-β-induced tumor suppression activity showcases its potential in cancer therapeutics .

Case Study: Neurological Disorders

Research indicated that Ro 31-8220 effectively mitigated tau-induced memory impairment in a human neuroblastoma cell line by reducing PKC activity and altering tau phosphorylation patterns. This finding positions Ro 31-8220 as a promising candidate for treating neurodegenerative diseases associated with tau pathology .

Summary of Biological Activities

| Biological Activity | Mechanism/Effect | IC50 Values |

|---|---|---|

| Inhibition of PKC | Selective inhibition of multiple PKC isoforms | See above |

| Activation of JNK | Stimulates JNK signaling pathway | Not specified |

| Modulation of Gene Expression | Inhibits MKP-1 and c-Fos; stimulates c-Jun | Not specified |

| Immune Modulation | Reduces IL-2 production; inhibits T cell activation | ~80 nM (IL-2) |

| Neuroprotection | Reduces phosphorylated tau; improves cognitive function | Not specified |

Propriétés

IUPAC Name |

methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWVGDJBSPLRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896763 | |

| Record name | Ro 31-8220 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138489-18-6 | |

| Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 31-8220 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-31-8220 mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.